molecular formula C8H3BrFNO2 B1530012 4-Bromo-2-cyano-5-fluorobenzoic acid CAS No. 1804387-54-9

4-Bromo-2-cyano-5-fluorobenzoic acid

Cat. No. B1530012
M. Wt: 244.02 g/mol
InChI Key: WEUXDOLVZIYPQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as “4-Bromo-2-fluorobenzoic acid”, often involves palladium-mediated coupling with various aryl boronic acids . Another method involves the use of oxalyl chloride as a chlorinating agent, which completes the reaction at a low temperature ranging from 25-30° C .

Scientific Research Applications

Reductive Dechlorination and Hydrolytic Dehalogenation

  • Research Context : Studies by van den Tweel, Kok, and de Bont (1987) on Alcaligenes denitrificans NTB-1 revealed its ability to metabolize halobenzoates like 4-bromo- and 4-iodobenzoate through hydrolytic dehalogenation, producing 4-hydroxybenzoate. This bacterium's metabolic pathways are significant for understanding the environmental breakdown of halogenated compounds (van den Tweel, Kok, & de Bont, 1987).

Fluorescent RNA-Based Sensors

  • Research Context : Filonov et al. (2014) developed a fluorescent RNA aptamer named Broccoli, which binds and activates fluorescence of specific fluorophores. This RNA-aptamer complex can be used for imaging RNA trafficking in live cells and has implications in RNA-based sensing technologies (Filonov, Moon, Svensen, & Jaffrey, 2014).

Synthesis in Pharmaceutical and Material Science

  • Research Context : Deng et al. (2015) reported on the continuous microflow process for synthesizing trifluorobenzoic acid, an important intermediate in pharmaceuticals and material science. This method involves Grignard exchange reactions and could be relevant for producing derivatives of 4-Bromo-2-cyano-5-fluorobenzoic acid (Deng, Shen, Zhao, Yan, & Zhang, 2015).

Nonreactive Tracers in Soil and Ground Water

  • Research Context : Bowman and Gibbens (1992) explored the use of difluorobenzoates as nonreactive tracers in soil and groundwater, indicating potential applications for 4-Bromo-2-cyano-5-fluorobenzoic acid in environmental monitoring (Bowman & Gibbens, 1992).

Conductivity Improvement in Organic Solar Cells

  • Research Context : Tan et al. (2016) studied the use of halobenzoic acids, including 4-bromobenzoic acid, for enhancing the conductivity of poly(3,4-ethylenedioxythiophene) used in organic solar cells. This suggests potential applications in improving solar cell efficiency (Tan, Zhou, Ji, Huang, & Chen, 2016).

Luminescent and Structural Properties in Lanthanide Complexes

  • Research Context : Research by Monteiro et al. (2015) on the effect of halogenobenzoate ligands, including 4-bromobenzoate, on the luminescent and structural properties of lanthanide complexes, could be relevant to understanding the properties of 4-Bromo-2-cyano-5-fluorobenzoic acid in similar complexes (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

properties

IUPAC Name

4-bromo-2-cyano-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUXDOLVZIYPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-cyano-5-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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